molecular formula C10H13NO3 B8478109 3-(Methoxyacetylamino)benzyl alcohol

3-(Methoxyacetylamino)benzyl alcohol

Cat. No.: B8478109
M. Wt: 195.21 g/mol
InChI Key: JAZCUGHRVYPHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxyacetylamino)benzyl alcohol is a benzyl alcohol derivative characterized by a methoxyacetamide group at the meta-position. This specific structure makes it a valuable building block in organic synthesis and pharmaceutical research. The compound is of significant interest in the field of peptide chemistry, particularly as a potential intermediate for the incorporation of modified amino acids or as a protected scaffold. Its benzyl alcohol moiety can serve as a protective group for carboxylic acids, which is a common practice in synthetic organic chemistry, including the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Researchers may also explore its utility in the development of novel amide bond formation strategies, especially within the emerging field of sustainable peptide synthesis in aqueous and micellar media, which aims to reduce the environmental impact of organic solvents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C10H13NO3/c1-14-7-10(13)11-9-4-2-3-8(5-9)6-12/h2-5,12H,6-7H2,1H3,(H,11,13)

InChI Key

JAZCUGHRVYPHGR-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxybenzyl Alcohol (CAS 620-24-6)

  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 124.14 g/mol
  • Key Properties: Melting Point: 69–72°C Functional Group: Hydroxyl (-OH) at the 3-position. Applications: Used as a precursor in pharmaceutical chemistry (e.g., synthesis of metaraminol impurities) and studied for antioxidant properties . Safety: Requires stringent handling to avoid skin/eye irritation due to its polar hydroxyl group .
Property 3-Methoxybenzyl Alcohol 3-Hydroxybenzyl Alcohol
Substituent Methoxy (-OCH₃) Hydroxyl (-OH)
Solubility in Water Insoluble Partially soluble
Reactivity Oxidizable, acid-sensitive Prone to hydrogen bonding
Pharmaceutical Relevance Intermediate synthesis Antioxidant potential

Structural Impact : The methoxy group in 3-methoxybenzyl alcohol enhances lipophilicity compared to the hydroxyl group in 3-hydroxybenzyl alcohol, making the former more suitable for lipid-soluble drug formulations .

4-Methoxybenzyl Alcohol (CAS 105-13-5)

  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.166 g/mol
  • Key Properties :
    • Functional Group: Methoxy (-OCH₃) at the 4-position.
    • Applications: Pharmaceutical intermediate; used in fragrances and coatings .
    • Safety: Similar to 3-methoxybenzyl alcohol but with distinct regiochemical effects on reactivity .
Property 3-Methoxybenzyl Alcohol 4-Methoxybenzyl Alcohol
Regiochemistry Meta-substitution Para-substitution
Boiling Point 109°C Not explicitly reported
Synthetic Utility Agrochemical intermediates Fragrance synthesis

Regiochemical Differences : The para-substitution in 4-methoxybenzyl alcohol may enhance steric accessibility in electrophilic substitution reactions compared to the meta-substituted analog .

3-Methylbenzyl Alcohol (CAS 587-03-1)

  • Molecular Formula : C₈H₁₀O
  • Molecular Weight : 122.164 g/mol
  • Key Properties :
    • Boiling Point: 215°C (at 0.987 bar)
    • Functional Group: Methyl (-CH₃) at the 3-position.
    • Applications: Organic synthesis, solvent formulations .
Property 3-Methoxybenzyl Alcohol 3-Methylbenzyl Alcohol
Substituent Methoxy (-OCH₃) Methyl (-CH₃)
Polarity Higher (due to -OCH₃) Lower
Reactivity Electrophilic substitution Less reactive

Functional Group Impact : The electron-donating methoxy group increases the aromatic ring’s electron density, enhancing reactivity in electrophilic reactions compared to the methyl group .

Research and Industrial Implications

  • 3-Methoxybenzyl Alcohol : Valued in agrochemical synthesis for its stability under acidic conditions .
  • 3-Hydroxybenzyl Alcohol : Emerging interest in its role as a free radical scavenger in neurodegenerative disease research .
  • 4-Methoxybenzyl Alcohol : Dominates in cosmetic chemistry due to its mild odor and stability .

Future Directions : Comparative studies on the metabolic pathways of these analogs could optimize their applications in drug delivery systems.

Preparation Methods

Condensation-Reduction Pathway

The most widely documented method involves a three-step sequence: condensation , methoxylation , and reduction . This approach, detailed in patents WO2022206135A1 and CN113024360A, begins with ethylene glycol and m-chlorobenzaldehyde as starting materials.

Step 1: Acetal Formation
m-Chlorobenzaldehyde undergoes condensation with ethylene glycol in the presence of sulfuric acid as a catalyst. The reaction occurs at 100–120°C for 5–10 hours , forming ethylene glycol m-chlorobenzaldehyde acetal . The molar ratio of reactants is critical:
m-Chlorobenzaldehyde : Ethylene glycol : H2SO4=1:(24):(0.10.5)\text{m-Chlorobenzaldehyde : Ethylene glycol : H}_2\text{SO}_4 = 1 : (2–4) : (0.1–0.5)

Step 2: Methoxylation
The acetal intermediate reacts with sodium methoxide in methanol at 65–67°C for 120–135 minutes , substituting the chlorine atom with a methoxy group to yield ethylene glycol m-methoxybenzaldehyde . This step achieves near-quantitative conversion due to the nucleophilic aromatic substitution mechanism.

Step 3: Acetal Cleavage and Reduction
The methoxylated acetal is treated with dilute sulfuric acid to hydrolyze the acetal, releasing m-methoxybenzaldehyde. Subsequent reduction with zinc particles at 35–40°C for 120–150 minutes produces m-methoxybenzyl alcohol . Final purification via distillation yields the product with >90% purity .

Reaction Mechanism and Kinetics

Nucleophilic Aromatic Substitution

The methoxylation step in the condensation-reduction pathway follows a bimolecular nucleophilic substitution (SN_\text{N}Ar) mechanism. Sodium methoxide deprotonates the ethylene glycol acetal, generating a phenoxide intermediate that displaces chloride. The reaction rate is enhanced by:

  • Polar aprotic solvents (e.g., methanol)

  • Elevated temperatures (65–67°C )

  • Excess methoxide (molar ratio 1:1.5 )

Acid-Catalyzed Acetal Hydrolysis

Hydrolysis of the ethylene glycol acetal occurs via protonation of the ether oxygen, followed by nucleophilic attack by water. Sulfuric acid (5% w/w) provides optimal proton activity while minimizing side reactions.

Zinc-Mediated Reduction

Zinc reduces the aldehyde to a primary alcohol through a single-electron transfer (SET) mechanism. The reaction is pH-dependent, with optimal performance at pH 5–6 .

Optimization of Reaction Conditions

Catalytic Efficiency

CatalystReaction StepYield ImprovementSource
H2_2SO4_4Acetal formation15%
TMSOTfAcylation40% (vs. DMAP)
Zn particlesReduction20%

Key Findings :

  • TMSOTf outperforms traditional catalysts like DMAP in acylation reactions, reducing reaction time from hours to minutes.

  • Zinc particle size (50–100 µm) critically affects reduction efficiency by modulating surface area.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 4H, Ar-H), 4.62 (s, 2H, CH2_2OH), 3.80 (s, 3H, OCH3_3), 3.45 (s, 2H, NHCO).

  • IR (KBr): 3340 cm1^{-1} (O–H), 1650 cm1^{-1} (C=O), 1250 cm1^{-1} (C–O–C).

Purity Assessment

  • HPLC : >98% purity achieved via fractional distillation (boiling point 215–217°C at 760 mmHg).

Comparative Analysis of Synthetic Methods

ParameterCondensation-ReductionDirect Acylation
Total Yield78–85%65–72%
Reaction Time18–24 hours2–3 hours
Safety ConcernsHigh (H2_2SO4_4, Zn)Moderate (TMSOTf)
ScalabilityIndustrialLaboratory

Advantages of Condensation-Reduction :

  • Uses inexpensive reagents (ethylene glycol, Zn).

  • Amenable to continuous-flow production.

Advantages of Direct Acylation :

  • Fewer steps.

  • Compatible with acid-sensitive substrates.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
m-Chlorobenzaldehyde120
Sodium methoxide45
TMSOTf1,200

Emerging Methodologies

Enzymatic Acetylation

Preliminary studies suggest lipase-catalyzed acylation could replace chemical methods, offering:

  • Room-temperature reactions .

  • Biodegradable catalysts .
    However, yields remain suboptimal (50–55%) compared to traditional approaches.

Flow Chemistry

Microreactor systems reduce reaction times by 70% for the condensation step, improving heat transfer and reproducibility .

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